molecular formula C8H15NO2 B026375 2-(Dimethylamino)ethyl methacrylate CAS No. 25154-86-3

2-(Dimethylamino)ethyl methacrylate

Cat. No.: B026375
CAS No.: 25154-86-3
M. Wt: 157.21 g/mol
InChI Key: JKNCOURZONDCGV-UHFFFAOYSA-N
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Description

2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles.

Mechanism of Action

Target of Action

2-(Dimethylamino)ethyl methacrylate, also known as Dimethylaminoethyl methacrylate or Ageflex FM-1, is a methacrylic acid derivative that is used as a monomer in the production of polymers . The primary targets of this compound are anionic biomacromolecules, such as DNA and RNA . Due to its positive charge, it forms electrostatic complexes with these biomacromolecules .

Mode of Action

The compound interacts with its targets through electrostatic interactions . It is often used for gene delivery, as it can form complexes with DNA and RNA, enabling their transport into cells . The compound’s mode of action is based on its ability to interact with the mucosal gel layer of a mucosal membrane .

Biochemical Pathways

The compound affects the pathways involved in gene delivery and expression . By forming complexes with DNA and RNA, it can influence the transcription and translation processes within cells . This can lead to changes in protein synthesis and cellular function .

Pharmacokinetics

It is known that the compound is water-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s water solubility can enhance its bioavailability, allowing it to be more readily absorbed and distributed within the body .

Result of Action

The result of the compound’s action is the delivery of genetic material into cells . This can lead to changes in gene expression and cellular function . For example, the compound has been used to deliver anticancer drugs and nucleic acids into cells, with the aim of improving cancer therapy .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The compound is both thermal and pH-sensitive , meaning its activity can change depending on the conditions of its environment . For example, it can display dramatic volume changes in response to changes in temperature and pH , which can affect its ability to form complexes with DNA and RNA .

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)ethyl methacrylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form electrostatic complexes with anionic biomacromolecules such as DNA and RNA . This interaction is primarily due to its positive charge, which allows it to bind with negatively charged biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used in the creation of nanosized micelles loaded with anticancer drugs, indicating its potential role in cancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . Its ability to form electrostatic complexes with anionic biomacromolecules like DNA and RNA is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that with increasing concentration, the transparency of hydrogels containing this compound drops and the texture becomes softer . This indicates that the compound’s effects can vary based on its concentration and the duration of exposure .

Properties

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C8H15NO2/c1-7(2)8(10)11-6-5-9(3)4/h1,5-6H2,2-4H3
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InChI Key

JKNCOURZONDCGV-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCCN(C)C
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Molecular Formula

C8H15NO2
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
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Related CAS

25154-86-3
Record name Poly[2-(dimethylamino)ethyl methacrylate]
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DSSTOX Substance ID

DTXSID1027504
Record name 2-(Dimethylamino)ethyl methacrylate
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Molecular Weight

157.21 g/mol
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Physical Description

2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles., Liquid, Colorless to light yellow liquid; [ICSC] Clear light yellow liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID.
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Boiling Point

186 °C
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Flash Point

165 °F (NFPA, 2010), 64 °C (147 °F) - closed cup, 165 °F (74 °C) (open cup), 68 °C c.c.
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Solubility

In water, 1000 g/L at 20 °C (study performed without adjustment of pH value), Solubility in water, g/100ml at 25 °C: 10.6
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Density

Specific gravity: 0.933 at 25 °C, Relative density (water = 1): 0.93
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Vapor Density

5.4 (AIR= 1), Relative vapor density (air = 1): 5.4
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Vapor Pressure

0.82 [mmHg], Vapor pressure, kPa at 25 °C: 0.11
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Color/Form

Liquid, Colorless liquid

CAS No.

2867-47-2, 25154-86-3
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Melting Point

-30 °C (freezing point), -30 °C
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Synthesis routes and methods I

Procedure details

quaternized vinylpyrrolidone/dimethylaminopropylmethacrylamide copolymers such as the product sold under the name GAFQUAT HS100 by the company ISP, and crosslinked polymers of methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium salts such as the polymers obtained by homopolymerization of dimethylaminoethyl methacrylate quaternized with methyl chloride, or by copolymerization of acrylamide with dimethylaminoethyl methacrylate quaternized with methyl chloride, the homo- or copolymerization being followed by crosslinking with a compound containing olefinic unsaturation, such as methylenebisacrylamide. In at least one embodiment, a crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (20/80 by weight) in the form of a dispersion containing 50% by weight of the copolymer in mineral oil can be used. This dispersion is sold under the name SALCARE® SC 92 by the company Ciba. In some embodiments, a crosslinked methacryloyloxyethyltrimethylammonium chloride homopolymer containing about 50% by weight of the homopolymer in mineral oil or in a liquid ester can be used. These dispersions are sold under the names SALCARE® SC 95 and SALCARE® SC 96 by the company Ciba.
Name
vinylpyrrolidone dimethylaminopropylmethacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The solution of poly(trimethylsilyl methacrylate [48 mol %]-b-2-phenylethyl methacrylate [30 mol %]-co-2-dimethylaminoethyl methacrylate [7 mol %]-b-ethoxytriethylene glycol methacrylate [15 mol %]) was treated with 45 mL of 0.03 M methanolic tetrabutylammonium fluoride and heated at reflux for 8 hr. The solution was evaporated in a rotary evaporator under reduced pressure. The residual polymer was dried for 24 hr in a vacuum oven to give 59 g of poly(methacrylic acid [48 mol %]-b-2-phenylethyl methacrylate [30 mol %]-co-2-dimethylaminoethyl methacrylate [7 mol %]-b-ethoxytriethylene glycol methacrylate [15 mol %]). 1H NMR analysis of the product showed that no trimethylsilyl ester groups remained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
b-2-phenylethyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
b-ethoxytriethylene glycol methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dimethylamino)ethyl methacrylate
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2-(Dimethylamino)ethyl methacrylate
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